2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- is a heterocyclic compound that contains a thiophene ring and is characterized by the presence of a carboxamide functional group. This compound belongs to a class of thiophene derivatives known for their diverse biological activities, including potential applications in pharmaceuticals and agrochemicals. The molecular formula is , indicating the presence of trifluoromethyl and thiophene moieties, which contribute to its unique properties.
This compound can be synthesized through various chemical methods and has been studied extensively in the context of medicinal chemistry. It falls under the classification of thiophene-based compounds, which are known for their applications in organic electronics, agrochemicals, and pharmaceuticals due to their electronic properties and ability to interact with biological systems .
The synthesis of 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes:
The technical details of these reactions often involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- features:
The chemical reactivity of 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- includes:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties .
The mechanism of action for compounds like 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- often involves:
Data from molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer progression and inflammation .
Relevant analyses such as FT-IR spectroscopy confirm functional groups' presence, while NMR provides insights into molecular structure .
The applications of 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- are significant in various scientific fields:
Research continues into optimizing its synthesis and expanding its applications in drug discovery and material sciences .
The 2-thiophenecarboxamide core provides a planar, aromatic heterocycle where the sulfur atom contributes significantly to the molecule's electronic profile and intermolecular interactions. Unlike oxygen in furan or nitrogen in pyrrole, thiophene's sulfur atom exhibits larger atomic radius and polarizability, enabling enhanced hydrophobic interactions and participation in weak hydrogen bonding (C–H···S) with biological targets [4]. The carboxamide group (–CONH–) serves as a critical hydrogen-bond donor/acceptor, facilitating strong and directional interactions with proteins. When linked to the N-[2-(trifluoromethyl)phenyl] group, the molecule gains a sterically demanding and electron-withdrawing substituent. The ortho-trifluoromethyl position on the phenyl ring induces conformational restraint due to steric crowding near the amide bond, potentially favoring bioactive conformations. This trifluoromethyl group’s strong electronegativity (F = 4.0) and lipophilicity (π-value = 0.88) profoundly alter electron distribution across the phenyl ring, impacting π–π stacking and charge-transfer interactions [7].
Table 1: Electronic and Steric Properties of Key Moieties in 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]-
Structural Feature | Electronic Contribution | Steric Effect | Biological Interaction Potential |
---|---|---|---|
Thiophene ring (S-atom) | σm (Hammett constant) = +0.15; Polarizable | Planar conformation | Hydrophobic pockets, weak H-bonding |
Carboxamide linker (–CONH–) | H-bond donor/acceptor; Dipole moment ~3.7 D | Trans-configuration predominant | Strong H-bonding with enzymes/receptors |
ortho-CF₃ on phenyl | σm = +0.43; Strong -I effect | Cone angle ~70°; Restricts rotation | Enhanced lipophilicity, metabolic stability |
Conformational analysis reveals that the ortho-trifluoromethyl group forces a near-perpendicular dihedral angle (~85–90°) between the phenyl ring and the amide plane. This distortion reduces amide resonance (n→π* interaction) by ~20% compared to para-substituted analogs, increasing the carbonyl's electrophilicity and reactivity toward nucleophiles in biological environments [5] [8]. Additionally, the sulfur atom in thiophene can engage in sulfur-arene interactions with proximal aromatic residues in binding pockets, contributing ~1–2 kcal/mol binding energy—a feature exploited in kinase inhibitors and GPCR modulators containing thiophene scaffolds [4].
Thiophene-based pharmacophores have evolved from natural product analogs to rationally designed therapeutics, with carboxamide derivatives playing a pivotal role. Early developments focused on simple thiophene-2-carboxanilides as anti-inflammatory agents (e.g., Tiaprofenic Acid) in the 1970–1980s, leveraging the thiophene ring as a bioisostere for phenyl or pyridyl groups [4]. The 1990s saw the strategic incorporation of carboxamide linkages in compounds like the antipsychotic Olanzapine (containing thieno[1,5]benzodiazepine), where the carboxamide-like moiety was crucial for dopamine receptor affinity [4]. Patent analyses reveal a significant surge (~300% increase) in thiophenecarboxamide applications between 2000–2010, particularly in kinase inhibition and antimicrobial agents [2] [5].
Table 2: Historical Milestones in Thiophenecarboxamide-Based Drug Development
Time Period | Representative Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1970–1980 | Tiaprofenic Acid | NSAID | Thiophene as phenyl bioisostere |
1990s | Olanzapine | Antipsychotic | Thienobenzodiazepine + carboxamide mimic |
2000–2010 | IKK-2 Inhibitors (e.g., US7125896B2) | Anti-inflammatory | N-(aminocarbonyl)thiophene-2-carboxamide derivatives |
2010–Present | PK150 (S. aureus inhibitor) | Antibacterial | Trifluoromethylphenyl-thiophene urea hybrid |
A breakthrough emerged with the design of PK150 (2165324-62-7), a Sorafenib analog featuring a thiophene-urea-carboxamide core linked to a 4-chloro-3-(trifluoromethyl)phenyl group. PK150 exhibited exceptional activity against Staphylococcus aureus (MIC = 0.3 μM) by dual targeting of demethylmenaquinone methyltransferase (MenG) and signal peptidase IB (SpsB) [1]. Unlike earlier thiophene drugs, PK150 exemplified the strategic fusion of thiophene carboxamide with trifluoromethylphenyl groups to achieve synergistic bioactivity—reducing bacterial loads by 100-fold in murine infection models without detectable resistance development [1]. This innovation underscored the role of trifluoromethyl in enhancing membrane penetration in Gram-positive bacteria, where the –CF₃ group improved cellular accumulation by ~4-fold compared to non-fluorinated analogs.
Synthetic methodologies evolved in parallel, with early routes relying on Pd-catalyzed cross-coupling for C–S bond formation (e.g., Stille coupling). Modern approaches employ direct C–H functionalization and flow chemistry techniques, improving yields of thiophenecarboxamide derivatives from ~50% to >85% while reducing metal contamination [4] [5]. The Gewald reaction remains a cornerstone for 2-aminothiophene synthesis, enabling versatile carboxamide derivatization [4].
The trifluoromethyl (–CF₃) group is a linchpin in modern medicinal chemistry, with its incorporation into thiophenecarboxamides driven by three key effects: lipophilicity enhancement, metabolic stabilization, and electronic modulation. The –CF₃ group increases logP by +0.5–1.0 units compared to methyl or chloro substituents, significantly improving membrane permeability [3] [7]. In PK150 analogs, replacing ortho-chloro with ortho-trifluoromethyl boosted bacterial cell uptake by ~3.5-fold, directly correlating with MIC improvements against MRSA [1].
Metabolically, the C–F bond’s high dissociation energy (~485 kJ/mol) impedes oxidative cleavage by cytochrome P450 enzymes. In ortho-trifluoromethylphenyl-thiophenecarboxamides, this effect stabilizes the amide bond against hydrolytic enzymes. Studies on IKK-2 inhibitors showed that ortho-CF₃ derivatives exhibited ~40% higher plasma exposure than meta-isomers after oral dosing in rats, attributed to reduced first-pass metabolism [2] [7]. This stabilization is mechanistically explained by the –CF₃ group’s ability to shield adjacent bonds from enzymatic nucleophiles through steric blocking and electron withdrawal.
Table 3: Impact of Trifluoromethyl Group on Key Properties of Thiophenecarboxamides
Property Modified | Effect of –CF₃ Group | Magnitude of Change | Biological Consequence |
---|---|---|---|
Lipophilicity (logP) | Increased hydrophobic surface area | ΔlogP = +0.5 to +1.0 vs. –CH₃ | Enhanced membrane permeability |
Metabolic Stability | Blockade of benzylic oxidation | t₁/₂ increase: 1.5–3.0 fold | Improved oral bioavailability |
Electron Distribution | Strong -I effect on phenyl ring | σm = +0.43; Hammett constant | Increased electrophilicity of amide carbonyl |
Conformational Flexibility | Steric bulk near amide bond | Dihedral angle increase: 15–20° | Preorganization for target binding |
Electronically, the –CF₃ group’s inductive effect (–I) polarizes the amide carbonyl, increasing its electrophilicity and enhancing hydrogen-bond acceptor strength (ΔpKa ~0.5–1.0). This polarization proved critical in kinase inhibitors like Sorafenib analogs, where the carbonyl oxygen’s interaction with the hinge region of kinases improved binding affinity by ~10-fold [1] [7]. Furthermore, the ortho-CF₃ group induces conformational preorganization via steric inhibition of amide bond rotation. This reduces the entropic penalty upon target binding, as observed in IKK-2 inhibitors where ortho-CF₃ derivatives showed 5-fold lower IC₅₀ values than para-substituted counterparts [2] [5].
The trifluoromethyl group also minimizes P-glycoprotein (P-gp) efflux in multidrug-resistant cells. In thiophenecarboxamide-based antitumor agents, –CF₃ substitution reduced efflux ratios from 8.2 (non-fluorinated) to 2.3, significantly increasing intracellular concentrations [7]. This property is invaluable in antibiotics like PK150, which maintains sub-μM activity against VISA (Vancomycin-Intermediate S. aureus) strains where efflux mechanisms commonly confer resistance [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7